molecular formula C10H15NO B3188447 2-Amino-2-methyl-3-phenylpropan-1-ol CAS No. 21394-84-3

2-Amino-2-methyl-3-phenylpropan-1-ol

Cat. No. B3188447
CAS RN: 21394-84-3
M. Wt: 165.23 g/mol
InChI Key: HYRNHINXZCYRME-UHFFFAOYSA-N
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Description

“2-Amino-2-methyl-3-phenylpropan-1-ol” is a chiral amino alcohol . It is also known as β-hydroxyamphetamine, and is a member of the phenethylamine and amphetamine chemical classes . The compound exists as four stereoisomers .


Synthesis Analysis

This compound can be produced by the hydrogenation of 2-aminoisobutyric acid or its esters . It can undergo condensation with 5-nitrosalicylaldehyde to form a new chiral Schiff base .


Molecular Structure Analysis

The molecular formula of “2-Amino-2-methyl-3-phenylpropan-1-ol” is C10H15NO . It is structurally in the substituted phenethylamine class, consisting of a cyclic benzene or phenyl group, a two carbon ethyl moiety, and a terminal nitrogen .


Chemical Reactions Analysis

This compound reacts with substituted salicylaldehydes to form tridentate chiral Schiff base ligands, which can form H-bonded chiral supramolecular metal-organic architectures . It can also be used in the synthesis of an unnatural tripeptide, which can enhance the antimicrobial activity of methicillin against methicillin-resistant Staphylococcus aureus .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Amino-2-methyl-3-phenylpropan-1-ol” include a melting point of 92-94°C (lit.), a boiling point of 273.23°C (rough estimate), a flashing point of 137.5°C, and a vapor pressure of 0.0004mmHg at 25°C .

Scientific Research Applications

Enzymatic Resolution and Synthesis

  • Lipase-Catalyzed Resolution: The enzymatic resolution of derivatives of 2-Amino-2-methyl-3-phenylpropan-1-ol, specifically for producing (S)-dapoxetine, was effectively conducted using Candida antarctica lipase A (CAL-A). This process involved transesterification reactions, identifying CAL-A as an optimal biocatalyst (Torre, Gotor‐Fernández, & Gotor, 2006).

Enzymatic N-Demethylation Study

  • Isotope Effects in Enzymatic N-Demethylation: A study on N-demethylation of tertiary amines, including a derivative of 2-Amino-2-methyl-3-phenylpropan-1-ol, by rodent liver homogenates. This research provided insights into the kinetic primary isotope effects in enzymatic reactions (Abdel-Monem, 1975).

Antimalarial Activity

  • Anti-Malarial Compounds Synthesis: A study synthesized various 2-amino-3-arylpropan-1-ols to assess their antiplasmodial activity. Some compounds showed moderate activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum (D’hooghe et al., 2011).

Biofuel Production

  • Biofuel Research: Research explored the use of engineered ketol-acid reductoisomerase and alcohol dehydrogenase in Escherichia coli to enable anaerobic production of 2-methylpropan-1-ol, a potential biofuel, achieving 100% theoretical yield (Bastian et al., 2011).

Antitumor Activity

  • Antitumor Compounds Synthesis: A study synthesized tertiary aminoalkanol hydrochlorides, including 2-amino-1-phenylpropan-1-ols, to evaluate their antitumor activity, uncovering biologically active compounds with potential therapeutic applications (Isakhanyan et al., 2016).

Future Directions

The compound can undergo condensation with 5-nitrosalicylaldehyde to form a new chiral Schiff base . This suggests potential future directions in the development of new chiral compounds. Additionally, it can be used in the synthesis of an unnatural tripeptide, which can enhance the antimicrobial activity of methicillin against methicillin-resistant Staphylococcus aureus , indicating potential applications in antimicrobial research.

properties

IUPAC Name

2-amino-2-methyl-3-phenylpropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-10(11,8-12)7-9-5-3-2-4-6-9/h2-6,12H,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYRNHINXZCYRME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)(CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-methyl-3-phenylpropan-1-ol

Synthesis routes and methods

Procedure details

To a solution of rac-α-methyl-phenylalanine (1.74 g, 9.71 mmol) in 30 mL THF at rt was added NaBH4 (0.92 g 24.27 mmol) in one portion. The solution was cooled to 0° C. Iodine (2.46 g, 9.71 mmol) in 5 mL THF was added dropwise over 30 min. After the addition was complete, the reaction was heated to reflux for 2 days. The reaction was then cooled to 0° C. and quenched by the addition of methanol until the bubbling subsided. The reaction mixture was acidified by the addition of 6N HCl until pH 1, stirred at 50° C. for 30 min and concentrated in vacuo. Purification using ion exchange chromatography (SCX cartridge) afforded 2-amino-2-methyl-3-phenylpropan-1-ol I as a white solid. 1H NMR (400 MHz, CDCl3) δ 7.35-7.18 (m, 5H), 3.36 (A of AB, d, J=10.4 Hz, 1H), 3.31 (B of AB, d, J=10.4 Hz, 1H), 2.70 (s, 2H), 1.04 (s, 3H).
Quantity
1.74 g
Type
reactant
Reaction Step One
Name
Quantity
0.92 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.46 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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